Methyl 4-benzoylbenzoate
Overview
Description
Synthesis Analysis
Methyl 4-benzoylbenzoate can be synthesized through a one-step reaction between p-methoxyphenylacetic acid and benzoyl chloride in the presence of a catalyst such as Aluminum trichloride or sulfuric acid.Molecular Structure Analysis
The molecular formula of Methyl 4-benzoylbenzoate is C15H12O3 . It has an average mass of 240.254 Da and a monoisotopic mass of 240.078644 Da .Physical And Chemical Properties Analysis
Methyl 4-benzoylbenzoate has a molecular weight of 270.31 g/mol, a melting point of 76-77°C, and a boiling point of 160-165°C. It is slightly soluble in water but dissolves easily in organic solvents such as ethanol, acetone, and chloroform. Its refractive index is 1.575, and its density is 1.168 g/cm³.Scientific Research Applications
Food Packaging
- Application : Methyl 4-benzoylbenzoate is used as a photoinitiator in food packaging to cure inks or lacquers with ultraviolet light on cardboards and papers .
- Method : A method has been devised to test migration levels of Benzophenone (BP) and BP derivatives in foodstuffs. The qualitative and quantitative analyses of BP and other 17 derivatives were performed by gas chromatography–mass spectrometry system .
- Results : According to the results, maximum values by specific migration test (at 40°C for 10 days, using TENAX) were 10.83 mg/l for BP, 0.53 mg/l for 1-hydrocyclohexylphenylketone, 0.47 mg/l for 4-methylbenzophenone, 0.22 mg/l for 2,2-dimethoxy-2-phenylacetophenone and 0.4 mg/l for methyl-2-benzoylbenzoate .
Liquid Crystal Displays (LCDs)
- Application : Methyl 4-benzoylbenzoate is used as a mesogenic agent in the production of LCDs.
- Method : MBBA is a nematic liquid crystal, meaning it adopts a parallel orientation in the absence of an electric field but produces a twisted orientation under the influence of an electric field.
- Results : Its easy synthesis and low cost make it a desirable candidate for use in LCD technology.
Perfumery
- Application : Methyl benzoate, which is structurally similar to Methyl 4-benzoylbenzoate, has a pleasant smell, strongly reminiscent of the fruit of the feijoa tree, and it is used in perfumery .
- Method : It is typically used as a fragrance ingredient in perfumes, giving them a sweet, floral scent .
- Results : The use of Methyl benzoate in perfumery enhances the overall aroma of the perfume, contributing to its popularity in the industry .
Pesticide
- Application : Methyl benzoate is also used as a pesticide to attract insects such as orchid bees .
- Method : It is typically applied in areas where orchid bees are present, attracting them and thus preventing them from causing damage to crops .
- Results : This method has been found to be effective in controlling the population of orchid bees, thereby protecting crops from damage .
Asymmetric Transfer Hydrogenation
- Application : Methyl-2-benzoylbenzoate, which is structurally similar to Methyl 4-benzoylbenzoate, can undergo asymmetric transfer hydrogenation reaction in propanol in the presence of a Ruthenium catalyst .
- Method : The reaction is carried out in propanol, with Ruthenium acting as the catalyst .
- Results : Methyl-2-benzoylbenzoate is formed as one of the reaction products during the reaction .
Solvent
- Application : Methyl benzoate, which is structurally similar to Methyl 4-benzoylbenzoate, is used as a solvent .
- Method : It is used as a solvent due to its ability to dissolve a wide range of compounds .
- Results : Its use as a solvent is widespread in industries due to its effectiveness and low cost .
Pheromone Synthesis
- Application : Methyl benzoate is attractive to males of various species of orchid bees, which apparently gather the chemical to synthesize pheromones .
- Method : It is commonly used as bait to attract and collect these bees for study .
- Results : This method has been found to be effective in attracting orchid bees, thereby aiding in their study .
Asymmetric Transfer Hydrogenation
- Application : Methyl-2-benzoylbenzoate, which is structurally similar to Methyl 4-benzoylbenzoate, can undergo asymmetric transfer hydrogenation reaction in propanol in the presence of a Ruthenium catalyst .
- Method : The reaction is carried out in propanol, with Ruthenium acting as the catalyst .
- Results : Methyl-2-benzoylbenzoate is formed as one of the reaction products during the reaction .
Safety And Hazards
properties
IUPAC Name |
methyl 4-benzoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFXAMIFNGJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325247 | |
Record name | Methyl 4-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-benzoylbenzoate | |
CAS RN |
6158-54-9 | |
Record name | Methyl p-benzoyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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